4-(1H-imidazol-2-yl)pyridine
Overview
Description
4-(1H-imidazol-2-yl)pyridine is a compound that belongs to the class of imidazopyridines, which are heterocyclic aromatic organic compounds containing a pyridine ring fused to an imidazole ring. These compounds are of significant interest due to their diverse range of biological activities and applications in medicinal chemistry. The imidazopyridine scaffold is a key structural motif in many pharmacologically active molecules and has been the subject of extensive research in the field of drug discovery10.
Synthesis Analysis
The synthesis of imidazopyridines can be achieved through various methods. One approach involves the palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles, which allows for the introduction of substituents at N1 and C2 positions, as demonstrated in the synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines . Another method includes the use of multicomponent reactions involving imidazo[1,5-a]pyridine carbenes, aldehydes, and dimethyl acetylenedicarboxylate or allenoates to produce fully substituted furans . Additionally, metal-free three-component reactions have been developed for the regiospecific synthesis of imidazo[1,2-a]pyridines, facilitating the formation of C-N, C-O, and C-S bonds .
Molecular Structure Analysis
The molecular structure of imidazopyridines has been extensively studied using various spectroscopic and crystallographic techniques. X-ray diffraction (XRD) studies have revealed the crystalline structures of these compounds, showing that they often crystallize in non-centrosymmetric orthorhombic space groups with molecules organized in hydrogen-bonded chains . Density functional theory (DFT) calculations have been employed to analyze the vibrational properties and to confirm the planar conformation of the imidazopyridine skeleton, which is characterized by the presence of NH···N hydrogen bonds .
Chemical Reactions Analysis
Imidazopyridines participate in a variety of chemical reactions, which are essential for the functionalization and derivatization of these compounds. For instance, the three-component reactions involving imidazo[1,5-a]pyridine carbenes have been shown to proceed via tandem nucleophilic addition and [3 + 2]-cycloaddition, leading to the formation of different derivatives . The versatility of these reactions allows for the synthesis of complex molecules with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazopyridines are influenced by their molecular structure. The stability of these compounds can be attributed to charge delocalization and the presence of intermolecular hydrogen bonds, as analyzed using natural bond orbital (NBO) approaches . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, have been studied to understand the charge transfer within the molecules . Furthermore, the molecular electrostatic potential (MEP) maps have been used to predict reactive sites, which is crucial for understanding the reactivity and interaction of these compounds with biological targets .
Scientific Research Applications
1. Therapeutic Potential of Imidazole Containing Compounds
- Summary of Application : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
- Methods of Application : The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Results or Outcomes : There are different examples of commercially available drugs in the market which contains 1,3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
2. High-Temperature Spin Crossover in Iron(II) Complexes with 2,6-Bis(1H-imidazol-2-yl)pyridine
- Summary of Application : Novel iron (II) coordination compounds containing a ligand 2,6-bis (1H-imidazol-2-yl)pyridine (L) have been synthesized and studied .
- Methods of Application : The compounds were studied using UV-Vis (diffuse reflectance), infrared, extended X-ray absorption fine structure (EXAFS), and Mössbauer spectroscopy methods, as well as X-ray diffraction and static magnetic susceptibility methods .
- Results or Outcomes : The analysis of the μeff(T) dependence in the temperature range of 80–600 K have shown that all the obtained complexes exhibit a high-temperature spin crossover 1A1 ↔ 5T2 .
3. Synthesis of Substituted Imidazoles
- Summary of Application : The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles. These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
- Methods of Application : The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .
- Results or Outcomes : The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles .
4. Therapeutic Potential of Imidazole Containing Compounds
- Summary of Application : Imidazole has become an important synthon in the development of new drugs. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Methods of Application : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
- Results or Outcomes : This present review summarized some pharmacological activities and various kinds of synthetic routes for imidazole and their derived products .
5. Biological Activities of Imidazole Derivatives
- Summary of Application : The imidazole derivatives possess extensive spectrum of biological activities such as antibacterial, anticancer, antitubercular, antifungal, analgesic, and anti-HIV activities .
- Methods of Application : The specific methods of application vary depending on the specific biological activity being targeted .
- Results or Outcomes : The imidazole derivatives have shown promising results in various biological activities .
6. Production of Di- and Tri-substituted Imidazolones
- Summary of Application : The reaction has been used a number of times in the production of di- and tri-substituted imidazolones .
- Methods of Application : The specific methods of application vary depending on the specific imidazolone being synthesized .
- Results or Outcomes : The reaction has been successfully used in the production of di- and tri-substituted imidazolones .
7. Synthesis of 6-Substituted-3-(4,5-diphenyl-1H-imidazol-2-yl)-2-(4-substituted phenoxy) Quinoline
- Summary of Application : This compound was synthesized and evaluated for antimicrobial activity against various bacteria .
- Methods of Application : The compound was synthesized and its antimicrobial activity was evaluated against Bacillus subtilis, Escherichia coli, Clostridium tetani, Streptococcus pneumoniae, and Salmonella typhi using the broth dilution method .
- Results or Outcomes : The results of this study are not specified in the source .
8. Use in Everyday Applications
- Summary of Application : Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications .
- Methods of Application : The specific methods of application vary depending on the specific everyday application .
- Results or Outcomes : The results or outcomes obtained vary depending on the specific everyday application .
9. Use in the Production of Commercially Available Drugs
- Summary of Application : Imidazole is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc. There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .
- Methods of Application : The specific methods of application vary depending on the specific drug being produced .
- Results or Outcomes : The results or outcomes obtained vary depending on the specific drug being produced .
Future Directions
properties
IUPAC Name |
4-(1H-imidazol-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-3-9-4-2-7(1)8-10-5-6-11-8/h1-6H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZSAEUNIBEKIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90311778 | |
Record name | 4-(1H-imidazol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90311778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-imidazol-2-yl)pyridine | |
CAS RN |
21202-42-6 | |
Record name | 21202-42-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245206 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(1H-imidazol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90311778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1H-Imidazol-2-yl)-pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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